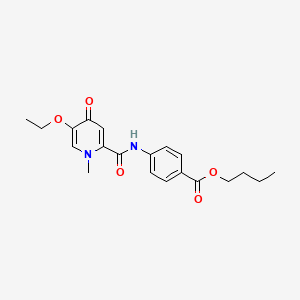

butyl 4-(5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-amido)benzoate

Description

Properties

IUPAC Name |

butyl 4-[(5-ethoxy-1-methyl-4-oxopyridine-2-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5/c1-4-6-11-27-20(25)14-7-9-15(10-8-14)21-19(24)16-12-17(23)18(26-5-2)13-22(16)3/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCITRUYPIMEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-amido)benzoate typically involves a multi-step process. The starting materials include ethyl acetoacetate, butyl 4-aminobenzoate, and appropriate reagents for the formation of the dihydropyridine ring. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of butyl 4-(5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-amido)benzoate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amide functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of pyridine derivatives.

Reduction: Formation of tetrahydropyridine derivatives.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Butyl 4-(5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-amido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of butyl 4-(5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-amido)benzoate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison with Alkyl Benzoates

| Compound | Key Substituents | Functional Groups |

|---|---|---|

| Butyl benzoate | Butyl ester | Ester |

| Methyl benzoate | Methyl ester | Ester |

| Butyl 4-hydroxybenzoate (paraben) | Butyl ester + para-hydroxyl | Ester, phenol |

| Target compound | Butyl ester + dihydropyridine carboxamide | Ester, amide, heterocycle |

Physicochemical Properties

- Stability : The amide bond may resist hydrolysis better than ester bonds under basic conditions but could be susceptible to enzymatic cleavage.

- Photodegradation: Simple alkyl benzoates (e.g., butyl benzoate) degrade via hydroxyl radical attack, forming products like benzoic acid and ring-opening derivatives (e.g., butyl (2E,4E)-7-oxohepta-2,4-dienoate) . The target compound’s dihydropyridine moiety may introduce alternative degradation pathways, such as oxidation of the heterocycle or cleavage of the ethoxy group.

Table 2: Stability and Degradation Pathways

| Compound | Degradation Pathways | Key Products |

|---|---|---|

| Butyl benzoate | Hydrolysis, hydroxyl radical attack | Benzoic acid, mono-butyl phthalate |

| Methyl benzoate | Photolysis, ester hydrolysis | Benzoic acid, methanol |

| Target compound | Expected: Heterocycle oxidation, amide/ester hydrolysis | Uncharacterized (likely complex metabolites) |

Biological Activity

Butyl 4-(5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-amido)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₆H₁₈N₂O₄

- Molecular Weight : 302.33 g/mol

Its structure consists of a butyl group linked to a benzoate moiety and a dihydropyridine derivative, which is significant for its biological properties.

Biological Activity Overview

The biological activity of butyl 4-(5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-amido)benzoate includes antimicrobial, antifungal, and potential anticancer properties. The compound's mechanism of action is primarily attributed to its ability to interact with various biological targets, leading to inhibition of key cellular processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | 31.2 - 125 μM |

These results indicate that the compound possesses bactericidal activity, which is crucial in combating resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

The proposed mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This is particularly evident in studies where the compound reduced biofilm formation significantly:

- Biofilm Inhibition Concentration (MBIC) :

- MRSA: MBIC 62.216 - 124.432 μg/mL

- Enterococcus: MBIC 31.108 - 62.216 μg/mL

This inhibition is critical for treating infections associated with biofilms, which are notoriously difficult to eradicate .

Case Studies

A notable case study involved the evaluation of butyl 4-(5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-amido)benzoate in combination with other antibiotics to assess synergistic effects. The study found that when combined with ciprofloxacin, the MIC values were significantly lower than when each was used alone, suggesting a potential for combination therapy in clinical settings.

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 75.0% reduction in biofilm formation |

| Aspergillus niger | Moderate activity observed |

The antifungal properties are attributed to similar mechanisms as its antibacterial effects, including disruption of cell wall synthesis and function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.